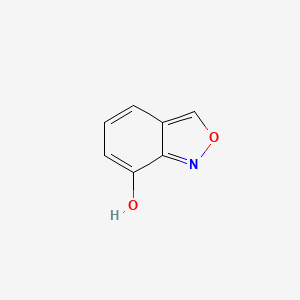

2,1-Benzisoxazol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO2 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

2,1-benzoxazol-7-ol |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-10-8-7(5)6/h1-4,9H |

InChI Key |

ZLVWJHPTVPSIJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CON=C2C(=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,1 Benzisoxazol 7 Ol and Its Derivatives

Ring-Forming Cyclization Strategies

The construction of the 2,1-benzisoxazole ring system is primarily achieved through cyclization strategies that form the fused isoxazole (B147169) ring onto a benzene (B151609) precursor. These methods often involve the formation of a key nitrogen-oxygen bond under various catalytic conditions.

Electrochemical Synthesis Approaches

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis for preparing 2,1-benzisoxazoles. These approaches utilize electrons as the primary reagent, often under mild conditions, avoiding the need for stoichiometric chemical reductants and reducing waste generation.

Cathodic Reduction of Nitro Arenes for 2,1-Benzisoxazoles

A prominent electrochemical strategy for synthesizing 2,1-benzisoxazoles is the cathodic reduction of readily available o-nitroaryl compounds, such as 2-nitrobenzaldehydes and 2'-nitroacetophenones. organic-chemistry.org The process involves the controlled reduction of the nitro group at the cathode surface. This reduction generates reactive intermediates, believed to be the nitroso or hydroxylamine (B1172632) species, which then undergo a rapid intramolecular cyclization with the adjacent carbonyl group to form the stable 2,1-benzisoxazole ring system. organic-chemistry.org

This electro-organic method has proven to be general and scalable, providing direct access to a diverse range of substituted 2,1-benzisoxazoles. organic-chemistry.org The versatility of the protocol has been demonstrated with numerous examples, achieving yields of up to 81%. organic-chemistry.org The reaction tolerates a wide variety of functional groups on the aromatic ring, and the scalability has been highlighted by successful gram-scale electrolysis, underscoring its potential for preparative applications. organic-chemistry.org

Undivided Cell Set-ups and Constant Current Conditions

A significant advantage of the electrochemical synthesis of 2,1-benzisoxazoles is its operational simplicity. Many successful protocols employ a straightforward undivided electrochemical cell. organic-chemistry.org An undivided cell setup is experimentally simpler and more cost-effective than a divided cell, as it does not require a membrane or diaphragm to separate the anode and cathode compartments. organic-chemistry.org This design is feasible when the starting materials and products are stable under the conditions at the counter electrode.

The electrolysis is typically carried out under galvanostatic (constant current) conditions. organic-chemistry.org This method is often preferred for preparative-scale synthesis due to its simplicity, as it does not require a potentiostat to maintain a constant potential. By applying a constant current, the reduction of the nitroarene precursor is driven efficiently. The use of inexpensive and reusable carbon-based electrodes, such as graphite, further enhances the sustainability and cost-effectiveness of this synthetic route. organic-chemistry.org

| Substituent (R) | Starting Material | Cell Type | Conditions | Yield (%) |

|---|---|---|---|---|

| -H | 2-Nitrobenzaldehyde | Undivided | Constant Current, Carbon Electrodes | ~80% |

| -CH3 | 2'-Nitroacetophenone | Undivided | Constant Current, Carbon Electrodes | ~75% |

| -Ph | 2-Nitrobenzophenone | Undivided | Constant Current, Carbon Electrodes | High |

| Various Acylamidoalkyl | Substituted Nitro Arenes | Undivided | Constant Current, Carbon Electrodes | up to 81% |

Note: Yields are approximate and can vary based on specific substituents and precise reaction conditions as reported in the literature. organic-chemistry.org

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metal catalysis offers a powerful platform for the construction of heterocyclic ring systems, including 2,1-benzisoxazoles. These methods often provide high levels of efficiency and selectivity.

A novel and atom-economical approach to 2,1-benzisoxazoles involves a Lewis acid-catalyzed annulation reaction. Specifically, boron trifluoride etherate (BF₃·Et₂O) has been shown to catalyze the reaction between glyoxylate esters and nitrosoarenes to produce a range of 2,1-benzisoxazoles in moderate to high yields nih.govacs.orgacs.org.

A key feature of this reaction is a proposed umpolung addition of the glyoxylate to the nitrosobenzene with high O-selectivity. This is followed by a new type of Friedel–Crafts cyclization and subsequent aromatization to yield the final product nih.govacs.orgacs.org. This methodology provides a convergent route to the 2,1-benzisoxazole scaffold from previously unexplored starting materials under convenient reaction conditions nih.govacs.org. The reaction is tolerant of a variety of electron-neutral, electron-rich, and moderately electron-deficient nitrosobenzenes acs.org.

Palladium catalysis has been effectively employed in the synthesis of isoxazole and benzisoxazole derivatives through various annulation strategies. One such approach is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides, which provides rapid access to fully substituted isoxazoles under mild reaction conditions nih.gov.

More directly related to the benzisoxazole core, palladium-catalyzed annulation of arylisoxazoles with internal alkynes via C-H bond activation has been developed to afford naphtho[2,1-d]isoxazoles in good yields pku.edu.cn. Another innovative method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the 1,2-benzisoxazole ring system rsc.orgthieme-connect.com. The direct arylation of 2,1-benzisoxazole with aryl bromides, catalyzed by palladium, has also been reported as a means to access 3-arylbenzoisoxazoles researchgate.net.

Iron(II) Bromide Catalysis with Azides

A notable advancement in the synthesis of the 2,1-benzisoxazole core involves the use of iron(II) bromide (FeBr₂) as a catalyst in reactions with aryl azides. This method facilitates the transformation of aryl and vinyl azides that have ketone or methyl oxime substituents into 2,1-benzisoxazoles organic-chemistry.org. The iron(II) bromide-catalyzed process operates through the formation of an N-O bond and is valued for its tolerance of various functional groups, which allows for the creation of a diverse range of benzisoxazole derivatives organic-chemistry.org.

The reaction provides a significant advantage over traditional thermal methods, which often require high temperatures that can limit the compatibility of certain functional groups. In contrast, iron salts have been shown to promote the formation of the 2,1-benzisoxazole ring at considerably lower temperatures. The mechanism is believed to involve a nucleophilic attack of the ketone or oxime onto an activated planar iron azide complex, leading to the cyclization and formation of the desired N-O bond. This catalytic system has been demonstrated to be effective for producing a variety of substituted 2,1-benzisoxazoles.

Modern Green Chemistry Synthetic Innovations

In the pursuit of more environmentally benign synthetic routes, researchers have explored various green chemistry approaches. For the synthesis of benzisoxazole structures, innovations in reaction media and activation methods are particularly noteworthy.

Ionic Liquid Promoted Reactions

Ionic liquids have emerged as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. In the context of benzisoxazole synthesis, research has demonstrated the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), as a catalyst for the efficient conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles under microwave irradiation. This method offers significant advantages, including very short reaction times (30–60 seconds), high yields (85–96%), and a simple work-up procedure. Furthermore, the ionic liquid can be recovered and reused for several cycles without a significant loss of activity. While this specific application has been documented for the 1,2-isomer, it highlights a promising green methodology that could potentially be adapted for the synthesis of 2,1-benzisoxazoles.

Solvent-Free Grinding Methods

Solvent-free synthesis, particularly through mechanical grinding, represents a significant advancement in green chemistry by reducing or eliminating the need for harmful organic solvents. This technique, often referred to as mechanochemistry, uses mechanical force to induce chemical reactions. While solvent-free grinding has been successfully applied to various organic transformations, such as the Claisen-Schmidt condensation to form chalcones, its specific application for the synthesis of 2,1-benzisoxazoles is not extensively documented in the current scientific literature. The principles of mechanochemistry, however, suggest its potential as a future avenue for the eco-friendly synthesis of this heterocyclic system.

Synthesis of Specific 2,1-Benzisoxazol-7-ol Analogs and Related Dihydro/Oxy Derivatives

The functionalization of the 2,1-benzisoxazole core is crucial for developing compounds with specific chemical and biological properties. Research has focused on creating analogs with hydroxyl, acetyl, and N-alkyl groups, as well as related dihydro and oxy derivatives.

Strategies for Hydroxylated and Acetylated Benzisoxazoles

The synthesis of acetylated derivatives of 2,1-benzisoxazole has been successfully achieved. One documented method is the synthesis of 7-acetyl-3-methyl-2,1-benzisoxazole from the reduction of 2,6-diacetylnitrobenzene cdnsciencepub.com. In this procedure, the nitro compound is treated with stannous chloride in hydrochloric acid. Under controlled temperature conditions, this reduction leads to the formation of both 7-acetyl-3-methyl-2,1-benzisoxazole and a byproduct, 2,6-diacetylaniline, which can be separated chromatographically cdnsciencepub.com. This pathway provides a direct route to introducing an acetyl group at the 7-position of the benzisoxazole ring.

While the synthesis of the 7-acetyl derivative is well-defined, specific synthetic strategies leading directly to this compound are less commonly detailed. However, the acylation of various bromo-derivatives of the isomeric 3-hydroxy-1,2-benzisoxazoles with reagents like acetic anhydride and benzoyl chlorides has been investigated, indicating that acylation of a hydroxylated benzisoxazole core is a feasible transformation nih.gov.

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and 2,1-Benzisoxazolones

A practical and versatile methodology has been developed for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors, starting from readily available methyl 2-nitrobenzoates nih.govacs.org. This multi-step process is outlined below:

Partial Reduction and Cyclization : The initial step involves the partial reduction of the nitro group of a substituted methyl 2-nitrobenzoate to a hydroxylamine. This is effectively carried out using hydrazine and a rhodium on carbon (Rh/C) catalyst nih.govacs.org.

Cyclization to Benzisoxazolone : The intermediate hydroxylamine undergoes a base-mediated cyclization to form the corresponding 2,1-benzisoxazol-3(1H)-one nih.govacs.org. This one-pot, two-step procedure from the nitrobenzoate is efficient, though the resulting cyclic O-acyl N-aryl hydroxylamines can be unstable and are typically used immediately in the next step nih.govacs.org.

N-Alkylation : The crude 2,1-benzisoxazol-3(1H)-one is then subjected to alkylation under basic conditions. This step introduces a variety of alkyl groups onto the nitrogen atom, yielding N-alkyl benzisoxazol-3(1H)-ones in moderate to good yields over the three steps acs.org.

Reduction to Dihydrobenzisoxazole : The final step is the reduction of the N-alkylated benzisoxazolone to the target N-alkyl-1,3-dihydro-2,1-benzisoxazole. This transformation is achieved using lithium aluminum hydride (LAH) in the presence of trimethylsilyl chloride (TMSCl) nih.govacs.org.

This synthetic route is notable for its tolerance of both electron-donating and electron-withdrawing substituents on the aromatic ring, providing access to a diverse library of these compounds nih.govacs.org. An alternative photochemical approach allows for the synthesis of 2,1-benzisoxazole-3(1H)-ones from 2-azidobenzoic acids. This method involves the base-mediated photochemical cyclization of 2-azidobenzoate anions, proceeding through a 1,5-electrocyclization mechanism under mild, room-temperature conditions nih.gov.

The scope of the N-alkylation and subsequent reduction to form N-alkyl-1,3-dihydro-2,1-benzisoxazoles is demonstrated in the following table:

| Starting Material (Substituent) | Alkylating Agent | Product (N-Alkyl Group) | Overall Yield |

| 5-Methoxy-2-nitrobenzoate | Benzyl bromide | N-Benzyl-5-methoxy-1,3-dihydro-2,1-benzisoxazole | Good |

| 4-Chloro-2-nitrobenzoate | Allyl bromide | N-Allyl-6-chloro-1,3-dihydro-2,1-benzisoxazole | Fair to Good |

| Methyl 2-nitrobenzoate | Ethyl iodide | N-Ethyl-1,3-dihydro-2,1-benzisoxazole | Fair |

Multi-Step Reduction-Cyclization-Alkylation Protocols

A robust multi-step methodology for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles commences with substituted methyl 2-nitrobenzoates. nih.govacs.org This protocol systematically builds the desired heterocyclic system through a sequence of reduction, cyclization, and alkylation steps.

The initial step involves the partial reduction of the nitro group of the methyl 2-nitrobenzoate starting material to a hydroxylamine. nih.govacs.org This transformation is typically achieved using reagents such as hydrazine in the presence of a rhodium on carbon (Rh/C) catalyst. nih.govacs.org This selective reduction is crucial as over-reduction to the corresponding aniline would prevent the subsequent cyclization.

Following the formation of the hydroxylamine intermediate, a base-mediated cyclization is induced to form the 2,1-benzisoxazol-3(1H)-one ring system. nih.govacs.org This intramolecular condensation reaction proceeds to yield the core benzisoxazole structure.

The subsequent step involves the alkylation of the nitrogen atom of the benzisoxazolone ring. nih.govacs.org This is typically carried out under basic conditions to deprotonate the nitrogen, making it nucleophilic for the reaction with an alkylating agent, such as an alkyl halide. This step allows for the introduction of a variety of substituents on the nitrogen atom. The final step of the sequence is the reduction of the carbonyl group at the 3-position to furnish the target N-alkyl-1,3-dihydro-2,1-benzisoxazole. nih.govacs.org

A summary of this synthetic pathway is presented below:

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Partial Nitro Reduction | Hydrazine, Rh/C | Hydroxylamine |

| 2 | Cyclization | Base | 2,1-Benzisoxazol-3(1H)-one |

| 3 | N-Alkylation | Base, Alkyl Halide | N-Alkyl-2,1-benzisoxazol-3(1H)-one |

| 4 | Carbonyl Reduction | Lithium aluminum hydride (LAH), Trimethylsilyl chloride (TMSCl) | N-Alkyl-1,3-dihydro-2,1-benzisoxazole |

Factors Influencing Reaction Efficiency (e.g., Substrate Electronic Properties)

The efficiency of the multi-step synthesis of 2,1-benzisoxazole derivatives is notably influenced by the electronic properties of the substituents on the aromatic ring of the starting material. The methodology has been shown to be tolerant of both electron-donating and electron-withdrawing groups, although yields can vary. nih.govacs.org

| Substituent (at C5) | Electronic Nature | Overall Yield (%) |

| Methoxy (MeO) | Electron-donating | 65 |

| Hydrogen (H) | Neutral | 70 |

| Chlorine (Cl) | Electron-withdrawing | 55 |

| Trifluoromethyl (CF₃) | Strongly Electron-withdrawing | 48 |

Similarly, in the electrochemical reductive cyclization of various N-acyl-substituted nitroarenes to form 2,1-benzisoxazoles, the electronic nature of substituents on the aryl ring also plays a role in the reaction efficiency. Electron-rich substrates, for instance those bearing methyl or methoxy groups, generally provide good yields of the corresponding benzisoxazole products. nih.gov In contrast, electron-deficient substrates, such as those with a trifluoromethyl group, also lead to the desired product, albeit in slightly lower yields, demonstrating the broad applicability of these reductive cyclization methods. nih.gov

Mechanistic Investigations of 2,1 Benzisoxazol 7 Ol Transformations

Pathways of Oxidation and Reduction

The dual functionality of 2,1-benzisoxazol-7-ol allows for selective reactions targeting either the hydroxyl group on the aromatic ring or the heterocyclic isoxazole (B147169) ring.

The phenolic hydroxyl group at the 7-position of this compound can undergo oxidation to yield quinone derivatives, specifically 2,1-benzisoxazole-4,7-dione. This transformation is analogous to the oxidation of other substituted phenols and hydroquinones. The reaction typically proceeds in the presence of a suitable oxidizing agent that can facilitate the conversion of the phenol to a p-quinone.

The mechanism involves the initial removal of a proton from the hydroxyl group, followed by one-electron oxidation to form a phenoxy radical. Subsequent oxidation and rearrangement lead to the formation of the conjugated dicarbonyl system characteristic of a quinone. The choice of oxidant is crucial to achieve high yields and prevent over-oxidation or degradation of the heterocyclic ring.

Table 1: Representative Oxidizing Agents for Phenol to Quinone Conversion

| Oxidizing Agent | Typical Conditions |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, mild conditions |

| Salcomine-oxygen | Catalytic, O₂ atmosphere |

| Ceric ammonium nitrate (CAN) | Acetonitrile/water |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Anhydrous solvent (e.g., dioxane) |

The isoxazole ring of the 2,1-benzisoxazole system can be selectively reduced to afford 1,3-dihydro-2,1-benzisoxazole derivatives. This transformation effectively saturates one of the double bonds within the heterocyclic portion of the molecule. A practical method for achieving this involves the reduction of related 2,1-benzisoxazolone precursors. nih.govnih.govacs.org

The reduction of N-alkyl-2,1-benzisoxazol-3(1H)-ones to the corresponding N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been successfully achieved using powerful reducing agents. nih.gov One effective method employs a combination of lithium aluminum hydride (LAH) in the presence of trimethylsilyl chloride (TMSCl). nih.govnih.gov This approach provides a straightforward route to the dihydro derivatives from readily available starting materials. nih.govnih.govacs.org While many reduction methods can lead to the cleavage of the N-O bond, the LAH/TMSCl system has been shown to be effective for the desired ring reduction. nih.govacs.org

Table 2: Example of Oxazole Ring Reduction

| Starting Material Precursor | Product | Reagents |

| N-Alkyl-2,1-benzisoxazol-3(1H)-one | N-Alkyl-1,3-dihydro-2,1-benzisoxazole | LiAlH₄, TMSCl |

Cleavage Reactions

A significant reaction pathway for 2,1-benzisoxazoles involves the cleavage of the heterocyclic ring, which can be used to synthesize other important chemical structures.

The N-O bond within the 2,1-benzisoxazole ring is susceptible to reductive cleavage. This reaction is of considerable synthetic importance as it provides a direct route to 2-aminophenyl ketones. acs.orgnih.gov These products are key intermediates in the synthesis of various pharmaceuticals and heterocyclic systems, including quinolines and 1,4-benzodiazepines. acs.orgnih.gov

The cleavage can be initiated by various reducing agents, including catalytic hydrogenation or metal-based reagents. The mechanism involves the breaking of the relatively weak N-O bond, followed by protonation to yield the amino and carbonyl functionalities. This transformation highlights the utility of the 2,1-benzisoxazole scaffold as a masked precursor for ortho-substituted anilines.

Table 3: General Transformation of N-O Bond Reductive Cleavage

| Starting Compound | Product Type | Key Transformation |

| 3-Aryl-2,1-benzisoxazole | 2-Aminobenzophenone | Cleavage of the N-O bond |

| This compound | 2-Amino-3-hydroxyphenyl ketone (hypothetical) | Cleavage of the N-O bond |

Ring Expansion and Cycloaddition Reactions

The conjugated system of 2,1-benzisoxazoles allows them to participate in cycloaddition reactions, serving as a building block for the construction of more complex, fused heterocyclic systems.

2,1-Benzisoxazoles can act as the 4π-electron component in both [4+2] and [4+3] cycloaddition reactions. nih.gov These reactions provide powerful methods for synthesizing seven- and six-membered rings, respectively, fused to the benzene (B151609) core.

In [4+2] cycloadditions , also known as Diels-Alder reactions, 2,1-benzisoxazole reacts with a dienophile (a 2π-electron component). nih.govrsc.org This pericyclic reaction leads to the formation of six-membered heterocyclic rings. wikipedia.orglibretexts.org For instance, reaction with certain dienophiles can yield benzoxazinone and quinoline (B57606) scaffolds. nih.gov The reaction between 2,1-benzisoxazole and N-phenylmaleimide is reported to proceed through a Diels-Alder pathway. rsc.org

In [4+3] cycloadditions , the 2,1-benzisoxazole scaffold reacts with a three-atom component (a 2π-electron species, often a 1,3-dipole) to form seven-membered rings. nih.gov These reactions have been used to generate benzazepine and benzodiazepine derivatives, which are important structural motifs in medicinal chemistry. nih.gov

Table 4: Cycloaddition Reactions of the 2,1-Benzisoxazole Scaffold

| Reaction Type | Reactant 2 | Resulting Scaffold |

| [4+2] Cycloaddition | Dienophile | Benzoxazinone, Quinoline |

| [4+3] Cycloaddition | 1,3-Dipolar Species | Benzazepine, Benzodiazepine |

Formation of Benzazepines, Benzodiazepines, Benzoxazinones, and Quinolines

The 2,1-benzisoxazole scaffold serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cycloaddition reactions. While specific studies on this compound are limited, the general reactivity of the 2,1-benzisoxazole ring system provides a basis for understanding these transformations. The N-O bond cleavage of the isoxazole ring allows for the formation of a reactive intermediate that can be trapped by various dienophiles and dipolarophiles to construct larger rings.

2,1-Benzisoxazoles are known to be valuable starting materials for the synthesis of a range of heterocyclic compounds, including quinolines, acridines, and quinazolines. nih.gov The transformation of 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones is a key step in the synthesis of 1,4-benzodiazepines, which are potent psychoactive drugs. nih.gov

Isomerization and Rearrangement Processes

The 2,1-benzisoxazole ring system is susceptible to various isomerization and rearrangement reactions, driven by thermal or acidic conditions. These transformations often involve ring-opening and ring-closing events, leading to the formation of more stable isomeric structures.

Thermal Rearrangements of 3-Acyloxy Derivatives

While direct studies on the thermal rearrangement of 3-acyloxy-2,1-benzisoxazol-7-ol are not extensively documented, the thermal behavior of related compounds provides valuable insights. For instance, the thermal rearrangement of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides, a sulfur isostere of the corresponding 2,1-benzisoxazole, has been studied. In non-polar solvents, these compounds primarily undergo a core.ac.ukcore.ac.uk-sigmatropic rearrangement, characteristic of a concerted pathway. However, in polar media, the reaction is faster and predominantly yields the core.ac.ukcdnsciencepub.com-isomer, suggesting the involvement of an ionic intermediate or transition state. core.ac.uk This dual mechanistic pathway highlights the influence of the solvent on the rearrangement process.

Acid-Catalyzed Isomerization (e.g., to 2-Hydroxybenzonitrile)

Valency-Tautomerism Studies in Substituted Benzisoxazoles

Valency tautomerism, which involves the reversible interconversion of isomers through the reorganization of single and double bonds without the migration of atoms or groups, has been observed in the 2,1-benzisoxazole system. youtube.com A study on 7-acetyl-3-methyl-2,1-benzisoxazole has shown that while its chemical properties suggest it undergoes valency-tautomerism, spectroscopic evidence for this phenomenon was not definitive. cdnsciencepub.com This type of tautomerism involves an equilibrium between the benzisoxazole form and a transient, ring-opened valence tautomer.

Regioselectivity in Functionalization

The regioselectivity of electrophilic substitution reactions on the 2,1-benzisoxazole ring is influenced by the electronic nature of the existing substituents and the reaction conditions.

Alkylation and Acylation Site Selectivity

Specific studies on the regioselectivity of alkylation and acylation of this compound are not extensively reported. However, studies on the alkylation of related N-heterocyclic compounds, such as indazoles, provide insights into the factors governing regioselectivity. In the case of indazoles, the site of N-alkylation (N-1 vs. N-2) is influenced by steric and electronic effects of substituents on the ring, as well as the choice of base and solvent. beilstein-journals.orgd-nb.info For instance, the use of sodium hydride in THF often favors N-1 alkylation, while other conditions can lead to the N-2 isomer. beilstein-journals.orgd-nb.info These principles can be extrapolated to predict the likely sites of alkylation and acylation on the this compound nucleus, where both the nitrogen of the isoxazole ring and the phenolic oxygen are potential sites for electrophilic attack. The outcome would likely depend on the specific reagents and reaction conditions employed.

Sulfonation Patterns

A comprehensive review of available scientific literature reveals a notable absence of specific studies investigating the sulfonation patterns of this compound. Mechanistic investigations and detailed research findings on the electrophilic substitution of a sulfonic acid group onto the this compound scaffold have not been reported.

While the broader field of aromatic sulfonation is well-documented, and the reactivity of various heterocyclic systems has been explored, the specific application of these reactions to this compound remains an uninvestigated area of research. Consequently, data regarding regioselectivity, reaction kinetics, and the influence of the fused isoxazole and hydroxyl moieties on the orientation of sulfonation for this particular compound are not available.

Further research is required to elucidate the sulfonation patterns of this compound and to determine the electronic and steric effects that would govern the introduction of a sulfonyl group onto its aromatic ring.

Advanced Spectroscopic and Computational Characterization of 2,1 Benzisoxazol 7 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2,1-Benzisoxazol-7-ol (C₇H₅NO₂), HRMS provides an experimentally measured mass that can be compared to the calculated theoretical mass, confirming the molecular formula. Techniques like electrospray ionization (ESI) are often employed.

The fragmentation pattern observed in the mass spectrum offers further structural insights. In related benzimidazole structures, fragmentation is well-documented and can be analogous. rsc.org For instance, in ESI-HRMS studies of similar heterocyclic systems, the primary fragmentation pathway often involves the loss of stable small molecules. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the isoxazole (B147169) ring and loss of molecules such as CO or HCN, with the stability of the aromatic ring influencing the resulting fragment ions. libretexts.orgmiamioh.edu The precise masses of these fragments, as determined by HRMS, allow for the assignment of their elemental compositions, effectively mapping the molecule's structural subunits.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is the most powerful method for determining the detailed structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electron-donating hydroxyl group. The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The coupling constants (J) between adjacent protons provide information on their relative positions on the benzene (B151609) ring. The hydroxyl proton (OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached heteroatoms (N and O) and the hydroxyl group. Quaternary carbons, those not bonded to any hydrogen, are typically identified through techniques like DEPT or by their appearance in HMBC spectra. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| H-3 | 7.5 - 7.8 | C-3 | 115 - 120 |

| H-4 | 6.8 - 7.1 | C-4 | 110 - 115 |

| H-5 | 7.2 - 7.5 | C-5 | 125 - 130 |

| H-6 | 6.7 - 7.0 | C-6 | 105 - 110 |

| 7-OH | 5.0 - 9.0 (broad s) | C-7 | 150 - 155 |

| C-3a | 120 - 125 | ||

| C-7a | 160 - 165 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecule's connectivity. wiley.comwiley-vch.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. cam.ac.uk Cross-peaks in the COSY spectrum would confirm the connectivity of the aromatic protons (H-4, H-5, H-6) in this compound.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. spbu.ru It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. spbu.ru It is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, correlations from H-6 to C-7a and C-4, and from H-3 to C-7a and C-4 would help confirm the ring fusion.

While this compound is aromatic and planar, related reduced systems like N-substituted 1,3-dihydro-2,1-benzisoxazoles exhibit interesting dynamic behaviors. nih.gov In these non-planar, five-membered rings, the nitrogen atom is typically pyramidal. acs.org This pyramidal nature leads to a barrier to nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. nih.gov

Additionally, the five-membered ring can undergo pseudorotation, a conformational change that occurs with a low energy barrier. nih.govresearchgate.net These dynamic processes can be studied using variable temperature (VT) NMR spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in peak shape (e.g., broadening or coalescence) which can be used to calculate the energy barriers for these conformational changes. nih.gov Studies on N-alkoxypyrrolidines have shown that benzo-fusion, as seen in benzisoxazole systems, can influence these barriers due to delocalization of the nitrogen lone pair into the aromatic ring at the transition state. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

For the related N-substituted 1,3-dihydro-2,1-benzisoxazole, X-ray analysis has confirmed a highly pyramidal nitrogen atom. acs.org A similar analysis of a crystalline sample of this compound would be expected to show a largely planar molecule due to the aromaticity of both the benzene and isoxazole rings. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for a Benzimidazole Derivative Note: This data is for a related heterocyclic compound and serves as an example of the parameters obtained from an X-ray crystallography study. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1941(6) |

| b (Å) | 9.5983(14) |

| c (Å) | 10.3193(18) |

| α (°) | 64.637(16) |

| β (°) | 80.356(10) |

| γ (°) | 83.610(9) |

| Volume (ų) | 722.3(2) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

The most prominent feature would be a broad, strong absorption band for the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring would give rise to several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org Vibrations corresponding to the C=N and C-O bonds of the isoxazole ring would also be present, typically in the 1650-1550 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Isoxazole Ring | C=N Stretch | 1550 - 1650 | Medium |

| Phenol / Isoxazole | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis

The molecular ion (M⁺•) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₅NO₂, MW = 135.12). The fragmentation is expected to proceed through several key pathways initiated by the high-energy electrons cleaving the weakest bonds or inducing rearrangements.

Key fragmentation steps include:

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds and some heterocycles, leading to a fragment ion at m/z 107.

Loss of Nitric Oxide (NO): Cleavage of the weak N-O bond in the isoxazole ring can result in the expulsion of a nitric oxide radical, a characteristic fragmentation for isoxazoles, yielding a fragment at m/z 105.

Cleavage of the Heterocyclic Ring: The isoxazole ring can undergo complex cleavage. A primary event is the scission of the N-O bond, which can be followed by the loss of HCN (m/z 108) or other small molecules.

Formation of Benzynol Radical Cation: Sequential loss of CO and HCN from the molecular ion could lead to the formation of a C₅H₄⁺• fragment at m/z 64.

The predicted fragmentation pattern provides a fingerprint for the identification of this compound and its derivatives in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 135 | [C₇H₅NO₂]⁺• (Molecular Ion) | - |

| 107 | [C₆H₅NO]⁺• | CO |

| 105 | [C₇H₅O]⁺ | NO |

| 79 | [C₅H₅N]⁺• | CO + CO |

| 78 | [C₆H₄O]⁺• | HCN + O |

| 77 | [C₆H₅]⁺ | NO + CO |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Reaction Mechanism Elucidation

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in elucidating the reaction mechanisms of 2,1-benzisoxazole synthesis. The conventional route to these compounds involves the reductive cyclization of an ortho-nitroaromatic precursor.

Studies on the electrochemical synthesis of 2,1-benzisoxazoles from precursors like 2'-nitroacetophenone have utilized CV to map the reaction pathway. rsc.org The cyclic voltammogram typically shows a significant reductive wave corresponding to the selective reduction of the nitro group. rsc.org This process involves the transfer of four electrons and four protons to convert the nitro group (-NO₂) into a hydroxylamine (B1172632) intermediate (-NHOH). acs.org This hydroxylamine intermediate is often unstable and rapidly undergoes an intramolecular cyclo-condensation reaction, attacking the adjacent carbonyl or other electrophilic group to form the stable 2,1-benzisoxazole ring system.

For instance, in the electrochemical reduction of 2'-nitroacetophenone, a large reductive wave was observed at approximately -0.56 V (vs. FcH/FcH⁺), which is attributed to the selective reduction of the nitro group to the hydroxylamine. rsc.org This peak is absent in the voltammogram of the final 2,1-benzisoxazole product, confirming its origin from the starting material's transformation. rsc.org The subsequent intramolecular cyclization is a chemical step that follows the initial electrochemical reduction. This electrochemically driven process avoids the need for harsh chemical reducing agents, presenting a greener synthetic alternative. nih.govrsc.org

Isotopic Labeling Studies (e.g., ¹⁸O) for Mechanistic Probes

Isotopic labeling is a definitive method for tracing the pathways of atoms during a chemical reaction. The use of heavy oxygen (¹⁸O) has been pivotal in confirming the intramolecular cyclization mechanism during the formation of the 2,1-benzisoxazole ring.

In a key experiment designed to probe the mechanism of 2,1-benzisoxazole formation from a 2'-nitroacetophenone precursor, the carbonyl oxygen of the starting material was enriched with ¹⁸O. rsc.org The reaction was then carried out under electrochemical reduction conditions. Upon analysis of the resulting 2,1-benzisoxazole product by mass spectrometry, no incorporation of the ¹⁸O label was detected. rsc.org

This result unequivocally demonstrates that the oxygen atom in the newly formed isoxazole ring originates from one of the oxygen atoms of the nitro group, not from the neighboring carbonyl group. The mechanism, therefore, involves the reduction of the nitro group to a hydroxylamine, followed by a nucleophilic attack of the hydroxylamine's oxygen atom onto the carbonyl carbon, and subsequent dehydration to form the final heterocyclic ring. rsc.org Such studies provide unambiguous evidence that is often difficult to obtain through other means. eartharxiv.orgnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for validating the structures of newly synthesized compounds and for interpreting spectroscopic data. For benzisoxazole derivatives, DFT calculations, particularly using the B3LYP functional with the 6-311+G(d,p) basis set, have shown excellent correlation with experimental data. researchgate.net

Geometric parameters such as bond lengths and angles calculated via DFT show good agreement with those determined by X-ray crystallography. researchgate.net Furthermore, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.networldscientific.com Studies on benzisoxazole derivatives have reported high correlation coefficients between experimental and calculated chemical shifts, with R² values of 0.9769 for proton signals and 0.9972 for carbon signals. researchgate.net This high level of accuracy allows for the unambiguous assignment of complex spectra and can help differentiate between potential isomers or tautomers. nih.govrsc.org

Table 2: Correlation between Experimental and DFT-Calculated NMR Shifts for a Benzisoxazole Derivative

| Nucleus | Correlation Coefficient (R²) | Reference Level of Theory |

|---|---|---|

| ¹H | 0.9769 | B3LYP/6-311+G(d,p) researchgate.net |

| ¹³C | 0.9972 | B3LYP/6-311+G(d,p) researchgate.net |

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like this compound. DFT methods are commonly used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For benzisoxazole derivatives, these calculations help predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, further highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactivity. researchgate.net

Table 3: Representative Quantum Chemical Descriptors

| Parameter | Significance |

|---|---|

| E(HOMO) | Electron-donating ability |

| E(LUMO) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability nih.gov |

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This approach is widely used in drug discovery to understand how a ligand, such as a 2,1-benzisoxazole derivative, might interact with a biological target like an enzyme or receptor. nih.govrsc.org

For example, various benzisoxazole analogs have been the subject of molecular docking studies to investigate their potential as inhibitors for targets such as monoamine oxidases (MAOs), which are relevant for treating neurological disorders. researchgate.net These simulations place the ligand into the active site of the protein and calculate a binding score, which estimates the binding affinity. The models also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Applications of 2,1 Benzisoxazol 7 Ol and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

One of the most significant applications of 2,1-benzisoxazole derivatives is their role as precursors to 2-aminoarylketones. nih.gov The reductive cleavage of the N-O bond within the isoxazole (B147169) ring provides a reliable method for unmasking an ortho-amino ketone functionality. This transformation is particularly valuable as 2-aminobenzophenones are key intermediates in the synthesis of several classes of pharmaceuticals, most notably the 1,4-benzodiazepines, a class of drugs with potent psychoactive properties. nih.gov

Beyond benzodiazepines, this synthetic strategy provides access to a wide array of other important heterocyclic systems. The 2-aminoarylketone intermediates can be readily cyclized to form quinolines, acridines, and quinazolines, which are core structures in many therapeutic agents and functional materials. researchgate.netnih.gov This positions 2,1-benzisoxazoles as fundamental building blocks, enabling the assembly of diverse and complex molecular targets from relatively simple starting materials. nih.gov

The strategic introduction of halogen atoms onto the 2,1-benzisoxazole scaffold opens avenues for extensive molecular diversification through post-functionalization, particularly via transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Research has demonstrated the feasibility of this approach with the synthesis of a bromo-substituted 1,3-dihydro-2,1-benzisoxazole. This halogenated intermediate was shown to be a competent substrate in a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov By reacting the bromo-derivative with phenylboronic acid, a new carbon-carbon bond was formed, attaching the phenyl group to the benzisoxazole core. nih.gov This successful functionalization highlights the compatibility of the trisubstituted hydroxylamine (B1172632) moiety within the dihydro-benzisoxazole ring system with common palladium catalysts, confirming that halogenated derivatives are viable platforms for building molecular complexity. nih.gov This method allows for the late-stage introduction of various aryl, heteroaryl, or alkyl groups, providing a powerful tool for creating libraries of novel compounds for drug discovery programs. semanticscholar.org

Table 1: Example of Suzuki Cross-Coupling with a Halogenated Dihydro-2,1-benzisoxazole Derivative nih.gov

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield |

| Bromo-substituted 1,3-dihydro-2,1-benzisoxazole | Phenylboronic acid | 5 mol % SPhos Pd G3, K₃PO₄, 1,4-dioxane/water, 90 °C, 3 h | Phenyl-substituted 1,3-dihydro-2,1-benzisoxazole | 74% |

Role in Heterocyclic Chemistry

The 2,1-benzisoxazole nucleus is a valuable synthon in heterocyclic chemistry, primarily due to its ability to be transformed into other ring systems. As previously noted, its most common application is the conversion to 2-aminoarylketones, which serve as versatile precursors for a multitude of nitrogen-containing heterocycles, including quinolines and 1,4-benzodiazepines. mdpi.comnih.gov

Furthermore, the 2,1-benzisoxazole scaffold can participate in cycloaddition reactions. It has been shown to react as a substrate in [4+2] and [4+3] cycloadditions with 1,3-dipolar species, yielding more complex fused systems like benzoxazinones, quinoline (B57606) scaffolds, benzazepines, and benzodiazepines. This reactivity underscores the role of 2,1-benzisoxazoles as masked dipoles or synthons that can be elaborated into larger, more complex heterocyclic architectures.

The versatility of the 2,1-benzisoxazole framework extends to the synthesis of other five-membered nitrogen-containing heterocycles through strategies involving alkyne functionalization. The incorporation of an alkyne group, either on the precursor or the benzisoxazole ring itself, provides a chemical handle for subsequent cyclization reactions.

A notable example is the synthesis of 2,1-benzoisoxazole-containing 1,2,3-triazoles. An efficient copper-catalyzed three-component domino protocol has been developed using o-bromoacetophenones, aldehydes, and sodium azide. acs.org This process involves an azide-chalcone oxidative cyclization to form the benzisoxazole ring, followed by steps that construct the triazole moiety. acs.org This demonstrates a direct synthetic linkage between the benzisoxazole and triazole systems. The "click chemistry" paradigm, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for forging the triazole ring, known for its high efficiency and functional group tolerance. organic-chemistry.org

Furthermore, synthetic routes to 2,1-benzisoxazoles can begin from alkyne-containing precursors. An electrochemically mediated method prepares 2,1-benzisoxazoles from o-nitrophenylacetylenes, where the nitro group undergoes cyclization with the alkyne. organic-chemistry.org This highlights the utility of alkynes in the initial construction of the benzisoxazole ring, which can then be further functionalized. While less direct, certain aryl azides can be catalytically transformed into 2,1-benzisoxazoles, indazoles, or pyrazoles, indicating shared synthetic pathways and the potential for selective synthesis of these related heterocycles from a common precursor. organic-chemistry.org

Table 2: Synthesis of Heterocycle-Fused 2,1-Benzisoxazoles acs.org

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| o-Bromoacetophenones | Aromatic Aldehydes | Sodium Azide | Copper Catalyst | 2,1-Benzoisoxazole-containing 1,2,3-Triazoles |

Development of Novel Synthons

In organic synthesis, a synthon is a conceptual unit that aids in the design of a synthetic route. 2,1-Benzisoxazoles, or anthranils, are considered highly versatile synthons, particularly for the generation of ortho-amino ketone structures. nih.gov Their stability allows them to act as a protecting group for this functionality, which can be revealed under specific reductive conditions. This strategy simplifies multi-step syntheses by masking a reactive bifunctional arrangement that might otherwise interfere with preceding chemical transformations. The development of new methods to synthesize substituted 2,1-benzisoxazoles continues to expand their utility as synthons for accessing novel and functionally diverse molecules.

In medicinal chemistry, simplifying molecular complexity while retaining biological activity is a key goal. Chiral centers can introduce synthetic challenges and require complex stereoselective routes. An innovative application of 2,1-benzisoxazole derivatives is their use as achiral analogs or surrogates for more complex chiral scaffolds. nih.gov

Specifically, N-substituted 2,1-benzisoxazolones are proposed as potential achiral analogs of 7-substituted isobenzofuranones. nih.gov Similarly, the corresponding reduced structures, N-alkyl 1,3-dihydro-2,1-benzisoxazoles, may serve as achiral replacements for 2-substituted dihydroisobenzofurans. nih.gov By replacing a stereogenic carbon atom with a nitrogen atom that undergoes rapid pyramidal inversion, the chirality of the molecule is removed. This approach can significantly streamline the synthesis of potential drug candidates, facilitating easier production and screening while aiming to mimic the three-dimensional shape and biological properties of the original chiral molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,1-benzisoxazol-7-ol and its derivatives?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes. For example, benzo[d]oxazole-7-carbaldehyde reacts with alkynes under NaH/CH₃CN conditions to form derivatives like 1-(benzo[d]oxazol-7-yl)but-2-yn-1-ol (yield: 91%) . Characterization often employs electrospray ionization mass spectrometry (ESIMS; e.g., m/z 188.2 for compound 166) and NMR, though some intermediates are used without full characterization .

Q. How are physicochemical properties (e.g., boiling point, stability) of this compound determined experimentally?

- Methodological Answer : Reduced-pressure boiling points are measured via controlled distillation. For example, 2,1-benzisoxazole derivatives exhibit a boiling point of 364.2 K at 0.020 atm . Reaction thermodynamics, such as hydrolysis enthalpy (ΔrH° = -26.7 ± 2.0 kcal/mol in aqueous ethanol), are quantified using calorimetry . Stability assessments require monitoring under varying pH, temperature, and light conditions.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ESIMS : Confirms molecular weight (e.g., m/z 215.2 for trifluoromethyl-substituted derivatives) .

- NMR : ¹H/¹³C NMR resolves substituent positions and ring structure .

- X-ray crystallography : Validates 3D conformation (e.g., CCDC 1850211 for imidazole derivatives) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity. For instance, LiOH/THF-mediated hydrolysis pathways are modeled to assess energy barriers and intermediate stability . Pairing computational results with experimental data (e.g., ESIMS, NMR) resolves discrepancies in reaction yields .

Q. What strategies address contradictory bioactivity data in this compound derivatives?

- Methodological Answer : Structural-activity relationship (SAR) studies correlate substituent effects with bioactivity. For example:

- Anti-inflammatory activity : Electron-withdrawing groups (e.g., -CF₃) enhance potency by modulating COX-2 inhibition .

- Antibacterial activity : Hydrophobic substituents improve membrane penetration, but conflicting results may arise from assay variability (e.g., broth microdilution vs. disk diffusion) . Validate via dose-response curves and statistical analysis (e.g., ANOVA).

Q. What advanced functionalization methods enable regioselective modification of the benzisoxazole core?

- Methodological Answer :

- Halogenation : Br₂/CH₂Cl₂ introduces bromine at reactive sites (e.g., position 4) .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts attach aryl/heteroaryl groups .

- Protection/deprotection : TFA cleaves tert-butyl esters without disrupting the isoxazole ring .

Methodological Considerations for Data Interpretation

- Contradictory yields in synthesis : Variability arises from reagent purity (e.g., NaH activity) or solvent drying . Replicate reactions under inert atmospheres (N₂/Ar) and monitor via TLC.

- Bioactivity discrepancies : Normalize data to positive controls (e.g., diclofenac for anti-inflammatory assays) and account for cell line/passage number effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.